molecular formula C12H13ClF3N5O2 B1435928 1-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-2-nitroethen-1-amine CAS No. 1823194-85-9

1-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-2-nitroethen-1-amine

Cat. No.: B1435928
CAS No.: 1823194-85-9
M. Wt: 351.71 g/mol
InChI Key: CCKBESDDDHBMPA-UHFFFAOYSA-N
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Description

1-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-2-nitroethen-1-amine is a complex organic compound that features a piperazine ring substituted with a chlorinated and trifluoromethylated pyridine moiety, as well as a nitroethenamine group

Mechanism of Action

Biochemical Analysis

Biochemical Properties

1-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-2-nitroethen-1-amine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been shown to inhibit bacterial phosphopantetheinyl transferase, which is essential for bacterial cell viability and virulence . This compound exhibits submicromolar inhibition of bacterial Sfp-PPTase without affecting the human orthologue, making it a promising candidate for antibacterial drug development .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to attenuate the production of Sfp-PPTase-dependent metabolites in Bacillus subtilis at sublethal doses . Additionally, it exhibits antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) without causing rapid cytotoxic responses in human cells .

Molecular Mechanism

The molecular mechanism of this compound involves binding interactions with bacterial phosphopantetheinyl transferase (PPTase). By inhibiting this enzyme, the compound disrupts the post-translational modification essential for bacterial cell viability and virulence . This inhibition leads to a reduction in the production of secondary metabolites and thwarts bacterial growth .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time. The compound has shown stability and sustained activity in in vitro assays . Long-term studies have indicated that it maintains its inhibitory effects on bacterial growth and secondary metabolism over extended periods .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At sublethal doses, the compound effectively attenuates bacterial growth without causing significant toxicity . Higher doses may lead to adverse effects, including potential toxicity and disruption of normal cellular functions .

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with enzymes and cofactors. The compound’s inhibition of bacterial PPTase affects the metabolic flux and levels of metabolites dependent on this enzyme . This disruption in metabolic pathways contributes to its antibacterial activity .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation in specific cellular compartments . The compound’s distribution patterns are crucial for its efficacy and potential therapeutic applications .

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. Targeting signals and post-translational modifications direct the compound to particular compartments or organelles within the cell . This localization is essential for its inhibitory effects on bacterial PPTase and subsequent antibacterial activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-2-nitroethen-1-amine typically involves multiple steps, starting with the preparation of the chlorinated and trifluoromethylated pyridine derivativeCommon reagents used in these reactions include ammonium hydroxide, sodium periodate, and various solvents such as DMF and water .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-2-nitroethen-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include reducing agents like hydrogen gas or palladium catalysts for reduction, and boron reagents for coupling reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while coupling reactions could produce various substituted aromatic compounds.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2

Properties

IUPAC Name

1-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-2-nitroethenamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClF3N5O2/c13-9-5-8(12(14,15)16)6-18-11(9)20-3-1-19(2-4-20)10(17)7-21(22)23/h5-7H,1-4,17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCKBESDDDHBMPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=C(C=C(C=N2)C(F)(F)F)Cl)C(=C[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClF3N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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